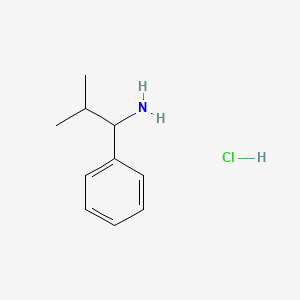

2-Methyl-1-phenylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a member of the phenethylamine class and is known for its stimulant properties. This compound is often used in scientific research due to its structural similarity to other well-known stimulants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reductive amination of phenylacetone with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often require a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylacetone or benzoic acid.

Reduction: Formation of N-methyl-2-phenylpropan-1-amine.

Substitution: Formation of various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

2-Methyl-1-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-phenylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of dopamine and norepinephrine, leading to enhanced cognitive function and wakefulness. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in increased synaptic concentrations and prolonged effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methamphetamine: Shares a similar structure but has a methyl group attached to the nitrogen atom.

Amphetamine: Lacks the methyl group on the alpha carbon.

Phenpromethamine: Another phenethylamine derivative with similar stimulant properties.

Uniqueness

2-Methyl-1-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively increase dopamine and norepinephrine release makes it a valuable compound for research into stimulant effects and potential therapeutic applications.

Activité Biologique

2-Methyl-1-phenylpropan-1-amine hydrochloride, commonly known as (R)-amphetamine , is a chiral amine with significant biological activity, particularly as a stimulant. This compound is structurally related to amphetamines and has been extensively studied for its effects on neurotransmitter systems, making it relevant in both pharmacological research and clinical applications.

- Molecular Formula : C10H15N·HCl

- Molecular Weight : Approximately 185.69 g/mol

- CAS Number : 51600-25-0

The primary mechanism of action of (R)-2-methyl-1-phenylpropan-1-amine hydrochloride involves its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for key neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these substances in the synaptic cleft. This results in enhanced stimulation of the central nervous system (CNS), contributing to its stimulant effects.

Key Neurotransmitter Interactions

- Dopamine : Involved in reward pathways and motor control.

- Norepinephrine : Plays a role in attention and responding actions.

- Serotonin : Affects mood and emotional regulation.

Biological Effects

The biological activities of (R)-2-methyl-1-phenylpropan-1-amine hydrochloride can be summarized as follows:

- Stimulant Properties : Increases alertness, attention, and energy levels.

- Cognitive Enhancement : Potentially improves focus and cognitive functions, making it relevant for conditions like ADHD.

- Physical Performance : May enhance physical performance by increasing endurance and reducing fatigue.

Applications in Medicine

Due to its stimulant properties, (R)-2-methyl-1-phenylpropan-1-amine hydrochloride is primarily investigated for:

- Attention Deficit Hyperactivity Disorder (ADHD) : Used to improve concentration and reduce impulsivity.

- Narcolepsy : Helps manage excessive daytime sleepiness.

Research Findings

Recent studies have highlighted various aspects of the biological activity of (R)-2-methyl-1-phenylpropan-1-amine hydrochloride:

Table 1: Summary of Research Findings on (R)-Amphetamine

Case Study 1: ADHD Treatment

A clinical trial involving children diagnosed with ADHD showed that administration of (R)-amphetamine led to marked improvements in attention span and behavioral control compared to placebo groups. The study reported a significant reduction in hyperactive behaviors within four weeks of treatment.

Case Study 2: Narcolepsy Management

Patients with narcolepsy treated with (R)-amphetamine experienced a notable decrease in daytime sleepiness, allowing for better quality of life and daily functioning. The study emphasized the compound's effectiveness as a long-term treatment option.

Safety and Regulation

Despite its therapeutic benefits, (R)-2-methyl-1-phenylpropan-1-amine hydrochloride is classified as a controlled substance due to its potential for abuse and dependence. Monitoring and regulation are essential to prevent misuse while ensuring that patients who benefit from its therapeutic effects have access .

Propriétés

IUPAC Name |

2-methyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSYIZUCSUNKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735000 |

Source

|

| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24290-47-9 |

Source

|

| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.